ethyl 5-mercapto-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-mercapto-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a mercapto group (-SH) and an ethyl ester group (-COOCH2CH3) attached to the imidazole ring. It is known for its diverse chemical and biological properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-mercapto-1H-imidazole-4-carboxylate can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile routes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Debus-Radziszewski synthesis is often preferred due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-mercapto-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced imidazole derivatives.
Substitution: Halogenated imidazoles, alkylated imidazoles.
Scientific Research Applications
Ethyl 5-mercapto-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-mercapto-1H-imidazole-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and protein function . Additionally, the imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl 5-mercapto-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-mercapto-1H-imidazole-4-carboxylate
- Ethyl 4-methyl-5-imidazolecarboxylate
- Ethyl 1-methyl-2-sulfanylimidazole-5-carboxylate
Uniqueness: The presence of the mercapto group (-SH) and the specific positioning of functional groups on the imidazole ring make this compound unique. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
58413-34-6 |
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Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
ethyl 4-sulfanyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(11)8-3-7-4/h3,11H,2H2,1H3,(H,7,8) |
InChI Key |
RHIXRPIFOMFRNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)S |
Origin of Product |
United States |
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